[Rucl(P-cymene)((S)-tolbinap)]CL
Overview
Description
The compound [RuCl(p-cymene)((S)-tolbinap)]Cl is a ruthenium-based complex featuring a p-cymene ligand and a chiral (S)-tolbinap ligand. This compound is notable for its applications in asymmetric catalysis, particularly in the field of stereoselective hydrogenation reactions. The presence of the chiral (S)-tolbinap ligand imparts enantioselectivity to the catalytic processes, making it a valuable tool in the synthesis of optically active compounds.
Scientific Research Applications
Chemistry:
Asymmetric Catalysis: [RuCl(p-cymene)((S)-tolbinap)]Cl is extensively used in asymmetric catalysis to produce chiral molecules with high enantiomeric excess.
Biology and Medicine:
Industry:
Mechanism of Action
Target of Action
The primary target of [Rucl(P-cymene)((S)-tolbinap)]CL is a variety of imines . Imines are organic compounds that contain a carbon-nitrogen double bond, and they play a crucial role in many biological processes and chemical reactions.
Mode of Action
This compound is a chiral diamine ligand complexed with ruthenium . It interacts with its targets through a process known as asymmetric transfer hydrogenation . This process involves the transfer of hydrogen from a source molecule to the target imine, facilitated by the ruthenium complex . The result is the reduction of the imine to an amine, with the formation of a metal hydride species (Ru-H) and the desired reduced product .
Biochemical Pathways
The asymmetric transfer hydrogenation of imines catalyzed by this compound affects various biochemical pathways. The reduction of imines to amines is a crucial step in many biological processes, including the synthesis of many pharmaceuticals and fine chemicals . The exact downstream effects would depend on the specific imine being targeted.
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of over 175 °c . It is also known to be stable under normal storage conditions (2-8°C) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, but further studies are needed to fully understand its pharmacokinetic profile.
Result of Action
The primary result of the action of this compound is the reduction of imines to amines . This can have various molecular and cellular effects, depending on the specific imine being targeted. For example, the compound has been shown to have cytotoxic effects on certain types of cancer cells . It has been found to be particularly effective against breast cancer cells, inducing apoptosis and exhibiting antioxidant activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stereoselective course of the reaction it catalyzes was found to be dependent on the mode of its immobilization . Furthermore, the compound’s reactivity and efficacy can be affected by the presence of other substances in the reaction mixture, such as the hydrogen source . More research is needed to fully understand how different environmental factors can influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [RuCl(p-cymene)((S)-tolbinap)]Cl typically involves the reaction of a ruthenium precursor, such as dichlorotris(triphenylphosphine)ruthenium(II), with the p-cymene ligand and the chiral (S)-tolbinap ligand. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the coordination of the ligands to the ruthenium center, resulting in the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for industrial applications, particularly in the pharmaceutical and fine chemical industries .
Chemical Reactions Analysis
Types of Reactions:
Transfer Hydrogenation: This compound is also employed in transfer hydrogenation reactions, where it transfers hydrogen from a donor molecule to an acceptor molecule without the need for molecular hydrogen.
Common Reagents and Conditions:
Hydrogenation: Common reagents include hydrogen gas and substrates such as alkenes, alkynes, and ketones.
Transfer Hydrogenation: Reagents such as isopropanol or formic acid are used as hydrogen donors.
Major Products: The major products of these reactions are the enantiomerically enriched hydrogenated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Comparison with Similar Compounds
[RuCl(p-cymene)(®-tolbinap)]Cl: This compound features the ®-tolbinap ligand instead of the (S)-tolbinap ligand, resulting in the opposite enantiomeric selectivity.
[RuCl(p-cymene)((S,S)-TsDPEN)]Cl: Another ruthenium-based complex with a different chiral ligand, used in similar asymmetric hydrogenation reactions.
Uniqueness: The uniqueness of [RuCl(p-cymene)((S)-tolbinap)]Cl lies in its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The presence of the (S)-tolbinap ligand provides a distinct chiral environment, making it particularly effective in producing the desired enantiomer with high enantiomeric excess .
Properties
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIUOOHVIWKUTN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.Cl[Ru]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H54Cl2P2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228120-95-4 | |
Record name | Chloro[(S)-(-)-2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl](p-cymene)ruthenium(II) chloride [RuCl(p-cymene)((S)-tolbinap)]Cl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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